molecular formula C17H16Cl2N2O4 B14959773 4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide

Cat. No.: B14959773
M. Wt: 383.2 g/mol
InChI Key: FRWDCVMPAMYKSB-UHFFFAOYSA-N
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Description

5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide is an organic compound with a complex structure It is characterized by the presence of two methoxy groups, two chlorine atoms, and an acetamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methoxybenzoic acid to obtain 5-chloro-2-methoxybenzoic acid. This intermediate is then subjected to acylation with acetic anhydride to form 5-chloro-2-methoxybenzoyl chloride. The next step involves the reaction of this intermediate with 5-chloro-2-methoxyaniline to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 5-chloro-2-methoxybenzoic acid, while reduction of nitro groups can produce 5-chloro-2-methoxyaniline.

Scientific Research Applications

5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzoic acid
  • 5-Chloro-2-methoxyaniline
  • 5-Chloro-2-methoxybenzoyl chloride

Uniqueness

5-Chloro-N-(5-chloro-2-methoxyphenyl)-4-acetamido-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual methoxy and chlorine substitutions, along with the acetamido group, make it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C17H16Cl2N2O4

Molecular Weight

383.2 g/mol

IUPAC Name

4-acetamido-5-chloro-N-(5-chloro-2-methoxyphenyl)-2-methoxybenzamide

InChI

InChI=1S/C17H16Cl2N2O4/c1-9(22)20-13-8-16(25-3)11(7-12(13)19)17(23)21-14-6-10(18)4-5-15(14)24-2/h4-8H,1-3H3,(H,20,22)(H,21,23)

InChI Key

FRWDCVMPAMYKSB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl

Origin of Product

United States

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